molecular formula C₁₅H₁₂BrClN₂O₂ B1144688 TCV 295 CAS No. 142304-17-4

TCV 295

Cat. No.: B1144688
CAS No.: 142304-17-4
M. Wt: 367.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCV 295 is a chemical compound known for its potential applications in various scientific fields. It is a small molecule drug that acts as a potassium channel agonist, primarily targeting cardiovascular diseases. The compound has shown promising antihypertensive and cardiovascular effects in preclinical studies.

Preparation Methods

The synthesis of TCV 295 involves the reaction of triphenylamine with tetracyanoethylene in a solvent such as dimethylformamide. The reaction is typically carried out at room temperature for a couple of hours, followed by workup procedures involving either acid addition or solvent extraction to isolate the product

Chemical Reactions Analysis

TCV 295 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TCV 295 has a wide range of scientific research applications:

Mechanism of Action

TCV 295 exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle. This results in vasodilation and a reduction in blood pressure. The compound primarily targets potassium channels in cardiovascular tissues, influencing pathways involved in blood pressure regulation and vascular resistance .

Comparison with Similar Compounds

TCV 295 is similar to other potassium channel agonists, such as levcromakalim and nisoldipine. it has a unique profile characterized by a slower onset of action and longer-lasting antihypertensive effects. Unlike some other potassium channel agonists, this compound induces less reflex tachycardia, making it a potentially safer option for long-term use .

Similar compounds include:

    Levcromakalim: Another potassium channel opener with a faster onset of action but shorter duration.

    Nisoldipine: A calcium channel blocker with antihypertensive properties but different mechanisms of action.

This compound’s distinct pharmacological profile and prolonged effects make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

142304-17-4

Molecular Formula

C₁₅H₁₂BrClN₂O₂

Molecular Weight

367.62

Synonyms

2-(6-Bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-Oxide;  6-Bromo-7-chloro-2,2-dimethyl-4-(2-pyridinyl)-2H-1,3-Benzoxazine N-Oxide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.